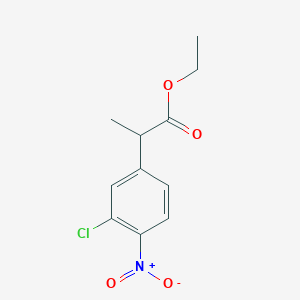

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate

Descripción

Significance of Substituted Phenylpropanoate Derivatives in Modern Organic Synthesis

Substituted phenylpropanoate derivatives are crucial precursors in the synthesis of a wide array of organic molecules. Their structural motif is found in pharmaceuticals, agrochemicals, and materials science. The presence of various substituents on the phenyl ring and at the α-carbon of the propanoate chain allows for a diverse range of chemical transformations, making them highly valuable in synthetic strategies. For instance, they are key intermediates in the production of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Overview of Electron-Withdrawing Group Effects on Aromatic and α-Carbon Systems

The chemical behavior of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is heavily influenced by the electronic properties of its chloro and nitro substituents. Both the chlorine atom and the nitro group are electron-withdrawing groups (EWGs), which significantly impact the electron density distribution within the molecule.

On the aromatic ring, EWGs decrease the electron density, which deactivates the ring towards electrophilic aromatic substitution. This effect is a combination of the inductive effect (through-bond polarization) and the resonance effect (delocalization of electrons). The nitro group is a particularly strong deactivating group due to both strong inductive and resonance effects. Halogens, like chlorine, are also deactivating due to their strong inductive effect, which outweighs their weaker resonance donation of a lone pair of electrons.

At the α-carbon of the propanoate moiety, the presence of the substituted phenyl ring influences its reactivity. The electron-withdrawing nature of the 3-chloro-4-nitrophenyl group can affect the acidity of the α-hydrogen and the susceptibility of the carbonyl carbon to nucleophilic attack.

Contextualizing Ethyl 2-(3-chloro-4-nitrophenyl)propanoate within Nitroaryl and α-Substituted Propanoate Chemistry

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is a member of the broader families of nitroaryl compounds and α-substituted propanoate esters. Nitroaryl compounds are known for their unique reactivity, often participating in nucleophilic aromatic substitution reactions where the nitro group activates the ring for attack by nucleophiles.

The α-substituted propanoate ester portion of the molecule is also a site of important chemical reactivity. The ester group can undergo hydrolysis, amidation, and reduction. The nature of the substituent at the α-position dictates the stereochemical and electronic outcomes of reactions at this center.

Physicochemical Properties

While specific experimental data for Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is not widely available, its physicochemical properties can be estimated based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂ClNO₄ |

| Molecular Weight | 257.67 g/mol |

| Appearance | Expected to be a solid or oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Expected to be soluble in common organic solvents |

Note: The values in this table are predicted and have not been experimentally verified.

Synthesis and Characterization

A plausible synthetic route for Ethyl 2-(3-chloro-4-nitrophenyl)propanoate can be extrapolated from the synthesis of its fluoro-analog, ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. chemicalbook.com This would likely involve the reaction of 1-chloro-2-nitrobenzene (B146284) with an ethyl 2-halopropanoate, such as ethyl 2-chloropropionate, in the presence of a strong base.

Proposed Synthesis:

A likely synthetic approach would be the nucleophilic substitution reaction between 3,4-dichloronitrobenzene (B32671) and the enolate of ethyl propionate. Alternatively, a reaction of 1-chloro-2-nitrobenzene with ethyl 2-bromopropanoate (B1255678) in the presence of a suitable base could yield the desired product.

Characterization of the compound would typically involve techniques such as:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the ester carbonyl group (around 1735 cm⁻¹).

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYLPVMDRALBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528566 | |

| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50537-08-1 | |

| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The proton NMR spectrum of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is expected to exhibit distinct signals corresponding to each unique proton environment. The analysis involves evaluating the chemical shift (δ), which indicates the electronic environment of the proton; the integration, which reveals the number of protons responsible for the signal; and the multiplicity (splitting pattern), which provides information about adjacent protons.

The aromatic region is predicted to show three distinct signals for the protons on the substituted phenyl ring. The proton at the C2 position (H-2) is expected to appear as a doublet, influenced by the neighboring H-6. The proton at C5 (H-5) would likely appear as a doublet of doublets due to coupling with both H-6 and H-2 (meta-coupling). The proton at C6 (H-6) is anticipated to be a doublet, coupled to H-5.

The aliphatic region will contain signals for the propanoate ethyl ester group. The methine proton (-CH-) is expected to be a quartet, split by the three protons of the adjacent methyl group. The ethyl ester's methylene (B1212753) protons (-OCH₂-) will also likely appear as a quartet, split by the adjacent ethyl methyl group. The two methyl groups—one from the propanoate chain and one from the ethyl ester—are each expected to produce a triplet signal.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aromatic H-2 | ~ 7.8 - 8.0 | d (doublet) | J ≈ 2 Hz | 1H |

| Aromatic H-5 | ~ 7.6 - 7.8 | dd (doublet of doublets) | J ≈ 8-9 Hz, J ≈ 2 Hz | 1H |

| Aromatic H-6 | ~ 7.5 - 7.7 | d (doublet) | J ≈ 8-9 Hz | 1H |

| Methine CH | ~ 3.8 - 4.0 | q (quartet) | J ≈ 7 Hz | 1H |

| Methylene OCH₂ | ~ 4.1 - 4.3 | q (quartet) | J ≈ 7 Hz | 2H |

| Propanoate CH₃ | ~ 1.5 - 1.7 | d (doublet) | J ≈ 7 Hz | 3H |

| Ethyl CH₃ | ~ 1.2 - 1.4 | t (triplet) | J ≈ 7 Hz | 3H |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. sp²-hybridized carbons, such as those in aromatic rings and carbonyl groups, resonate at lower fields (higher ppm values) compared to sp³-hybridized carbons.

The ester carbonyl carbon is expected to be the most downfield signal, typically appearing between 170-175 ppm. The six carbons of the aromatic ring will produce distinct signals in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing nitro (C-4) and chloro (C-3) groups are expected to be significantly shifted. The remaining sp³ hybridized carbons of the ethylpropanoate chain will appear at higher fields (lower ppm values).

Predicted ¹³C NMR Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Functional Group |

| C=O | 170 - 175 | Ester Carbonyl |

| Aromatic C-4 (C-NO₂) | 147 - 150 | Aryl |

| Aromatic C-3 (C-Cl) | 133 - 136 | Aryl |

| Aromatic C-1 | 138 - 142 | Aryl |

| Aromatic C-2 | 128 - 132 | Aryl |

| Aromatic C-5 | 124 - 127 | Aryl |

| Aromatic C-6 | 122 - 125 | Aryl |

| OCH₂ | 60 - 63 | Methylene |

| CH | 45 - 48 | Methine |

| Propanoate CH₃ | 18 - 22 | Methyl |

| Ethyl CH₃ | 13 - 15 | Methyl |

While one-dimensional NMR provides fundamental structural data, advanced two-dimensional (2D) NMR techniques would be essential for unambiguous assignment and complete structural verification.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish proton-proton coupling relationships, for instance, confirming the coupling between the methine proton and its adjacent methyl protons, and detailing the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It would be crucial for assigning quaternary carbons (like C-1, C-3, C-4, and the carbonyl) by observing their correlations to nearby protons.

No specific studies employing these advanced techniques or hyperpolarization methods on Ethyl 2-(3-chloro-4-nitrophenyl)propanoate have been identified in the searched literature. However, their application would be a standard procedure in a comprehensive structural analysis of the compound.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods powerful for functional group identification.

The IR and Raman spectra of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate are expected to be rich with characteristic bands that confirm the presence of its key functional groups.

Ester Carbonyl (C=O): A strong, sharp absorption band is predicted in the IR spectrum, typically in the range of 1735-1750 cm⁻¹, which is characteristic of an aliphatic ester carbonyl group.

Nitro Group (NO₂): The nitro group is expected to show two prominent stretching vibrations: a strong asymmetric stretch (νas) around 1520-1560 cm⁻¹ and a symmetric stretch (νs) of medium intensity around 1345-1385 cm⁻¹.

Aryl Group: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-Cl Bond: The carbon-chlorine stretching vibration is expected to produce a band in the 700-800 cm⁻¹ region.

Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Aryl C-H | 3050 - 3150 | Medium-Weak |

| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

| NO₂ Asymmetric Stretch | Nitro | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | Nitro | 1345 - 1385 | Medium |

| C-O Stretch | Ester | 1150 - 1250 | Strong |

| C-Cl Stretch | Aryl Halide | 700 - 800 | Medium-Strong |

In modern chemical analysis, experimental vibrational spectra are often correlated with theoretical spectra generated through computational methods, most commonly Density Functional Theory (DFT). This approach allows for a more precise assignment of complex vibrational modes.

The process would involve:

Building a 3D model of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate.

Performing a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

Calculating the vibrational frequencies from the optimized geometry. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Such a computational study would help to assign not only the prominent functional group vibrations but also the more complex fingerprint region of the spectrum, which arises from coupled bending and stretching modes. No published studies performing this specific computational correlation for Ethyl 2-(3-chloro-4-nitrophenyl)propanoate were found in the searched literature.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination

To date, a single crystal X-ray diffraction study for Ethyl 2-(3-chloro-4-nitrophenyl)propanoate has not been reported in publicly accessible literature. Such a study would involve growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical crystal data table for Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, were it to be analyzed, would include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z).

Hypothetical Crystal Data for Ethyl 2-(3-chloro-4-nitrophenyl)propanoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂ClNO₄ |

| Formula Weight | 257.67 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The analysis of the crystal structure of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate would also reveal the nature and geometry of intermolecular interactions that stabilize the crystal packing. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these motifs is crucial for predicting the material's properties, such as melting point and solubility. As no crystal structure is currently available, a detailed analysis of these interactions for the title compound cannot be provided.

Quantum Crystallography Approaches for Electron Density and Hydrogen Bonding Refinement

Quantum crystallography is an advanced field that combines experimental X-ray diffraction data with quantum mechanical calculations to refine the electron density distribution in a molecule. This approach provides deeper insights into the nature of chemical bonds and intermolecular interactions. The application of quantum crystallography to Ethyl 2-(3-chloro-4-nitrophenyl)propanoate would allow for a detailed topological analysis of the electron density and a more accurate characterization of any hydrogen bonds present. However, such studies are contingent on the availability of high-resolution single-crystal X-ray diffraction data, which is currently not available for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

While a specific mass spectrum for Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is not available in the referenced literature, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm its molecular weight. Electron ionization (EI) would likely lead to characteristic fragmentation patterns.

Based on the structure of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, several fragmentation pathways can be predicted. These include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavages of the propanoate chain. The presence of the chloro and nitro substituents on the phenyl ring would also influence the fragmentation, potentially leading to characteristic isotopic patterns for chlorine-containing fragments and the loss of NO₂ or NO. A detailed analysis of the fragmentation of related substituted 3-phenylpropenoates has shown that the position of substituents on the phenyl ring can direct specific fragmentation pathways. nih.gov

Predicted Fragmentation Data for Ethyl 2-(3-chloro-4-nitrophenyl)propanoate

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | [C₁₁H₁₂ClNO₄]⁺ | 257 |

| [M - OCH₂CH₃]⁺ | [C₉H₇ClNO₃]⁺ | 212 |

| [M - COOCH₂CH₃]⁺ | [C₈H₇ClNO₂]⁺ | 184 |

| [C₇H₄ClNO₂]⁺ | 170 |

Chemical Reactivity and Transformation Studies

Reactivity of the Nitro Group in Ethyl 2-(3-chloro-4-nitrophenyl)propanoate

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the chemical properties of the benzene (B151609) ring and serves as a versatile functional handle for synthetic transformations. numberanalytics.com

One of the most synthetically useful transformations of aromatic nitro compounds is their reduction to the corresponding primary amines. sci-hub.st This conversion is a cornerstone of organic synthesis, as aromatic amines are crucial precursors for dyes, pharmaceuticals, and other specialized chemicals. jsynthchem.com For Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, this reduction yields Ethyl 2-(4-amino-3-chlorophenyl)propanoate, a valuable intermediate. A variety of reagents and methods can accomplish this transformation, with the choice often depending on the desired chemoselectivity and the presence of other functional groups. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas and a metal catalyst. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. sci-hub.stwikipedia.org A significant challenge in the context of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is the potential for simultaneous hydrodehalogenation (loss of the chlorine atom). sci-hub.st The selection of specific catalysts, such as sulfided platinum, can enhance chemoselectivity and prevent the cleavage of the carbon-chlorine bond. sci-hub.st

Metal-Acid Systems: The use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid) is a classic and reliable method for nitro group reduction. wikipedia.org Iron in acidic media is a particularly common choice on an industrial scale. wikipedia.org

Sulfide (B99878) Reagents: Reagents such as sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be employed, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org

The following table summarizes various methodologies applicable to the reduction of aromatic nitro compounds.

| Method | Reagents & Conditions | Key Features | Potential Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni, various solvents (e.g., EtOH, EtOAc) | High efficiency, clean reaction. | Risk of hydrodehalogenation (loss of Cl). sci-hub.st |

| Metal in Acid | Fe/HCl, Sn/HCl, or Zn/CH₃COOH | Cost-effective, widely used. wikipedia.org | Requires stoichiometric amounts of metal and acid, generating significant waste. |

| Transfer Hydrogenation | Formic acid or hydrazine (B178648) with a catalyst (e.g., Fe or Ni complexes). jsynthchem.comorganic-chemistry.org | Avoids the use of high-pressure H₂ gas. | Catalyst sensitivity and cost. |

| Sulfide Reduction | Na₂S₂O₄ or Na₂S in aqueous/alcoholic solution. wikipedia.org | Can offer good chemoselectivity. | Formation of sulfur byproducts. |

The electronic properties of the nitro group profoundly influence the reactivity of the aromatic ring. As a strong electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution by pulling electron density away from the π-system. numberanalytics.com This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation significantly more difficult to achieve. Any electrophilic attack that does occur is directed to the meta position (C-5) relative to the nitro group, as the ortho and para positions are more strongly deactivated due to resonance effects. nih.gov

Conversely, this strong electron-withdrawing capability activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step in SNAr reactions. numberanalytics.com This activation is most pronounced at the ortho and para positions relative to the nitro group. In Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, the nitro group is at C-4. Therefore, it strongly activates the C-3 position (which bears the chloro substituent) for nucleophilic attack. This makes the chlorine atom susceptible to displacement by strong nucleophiles, a reaction that would be very slow in the absence of the activating nitro group.

Reactivity of the Ester Moiety

The ethyl propanoate group is another key site for chemical transformations, offering pathways for deprotection to the carboxylic acid or conversion into other functional derivatives.

Hydrolysis is the conversion of the ethyl ester to the corresponding carboxylic acid, 2-(3-chloro-4-nitrophenyl)propanoic acid. This reaction is typically achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol by-product. Acidification in a separate workup step is required to protonate the carboxylate and obtain the neutral carboxylic acid.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a strong acid (e.g., H₂SO₄ or HCl) in the presence of excess water. The reaction is an equilibrium process, and the use of a large volume of water drives it towards the formation of the carboxylic acid and ethanol.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol (R'-OH). This reaction is also typically catalyzed by an acid or a base. For example, heating Ethyl 2-(3-chloro-4-nitrophenyl)propanoate in methanol (B129727) with a catalytic amount of acid would lead to the formation of Methyl 2-(3-chloro-4-nitrophenyl)propanoate.

Lewis acids can be employed to catalyze the cleavage of esters, often under milder or more selective conditions than traditional hydrolysis. Lewis acids function by coordinating to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. acs.orgnih.gov

A study on the deprotection of aryl propionates utilized a heterogeneous Lewis acid catalyst, 20% Indium(III) chloride on MCM-41 (a type of mesoporous silica), to efficiently cleave the ester bond. acs.orgnih.gov The proposed mechanism involves the coordination of the ester's oxygen to the Lewis acidic indium center. This weakens the C–O bond, which is then attacked by a chloride anion to form an acyl chloride intermediate and a phenoxide. The phenoxide is subsequently protonated to yield the final product. nih.gov

Research has shown that the electronic nature of substituents on the aromatic ring can influence the efficiency of such deprotection methods. For instance, the presence of strong electron-withdrawing groups, such as a nitro group, has been observed to decrease the yield of the deprotection reaction. acs.orgnih.gov This effect is highlighted in the table below, based on data for the deprotection of substituted aryl esters.

| Substituent on Aryl Ring | Substituent Type | Reported Yield |

|---|---|---|

| p-Methyl | Electron-Donating | 85% |

| Unsubstituted | Neutral | 76% |

| p-Chloro | Electron-Withdrawing (Weak) | 82% |

| p-Nitro | Electron-Withdrawing (Strong) | 65% |

The ethyl ester group serves as a versatile precursor for the synthesis of other functional groups, expanding the synthetic utility of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate.

Amide Formation (Aminolysis): The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heat and may be slow, but it provides a direct route to N-substituted 2-(3-chloro-4-nitrophenyl)propanamides.

Reduction to an Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester functional group to a primary alcohol. This transformation would convert Ethyl 2-(3-chloro-4-nitrophenyl)propanoate into 2-(3-chloro-4-nitrophenyl)propan-1-ol. It is important to note that LiAlH₄ will also reduce the nitro group, typically to an azo compound or an amine depending on the reaction conditions. More selective reducing agents might be required if only the ester is to be reduced while preserving the nitro group.

Reactivity at the α-Carbon (Chiral Center)

The α-carbon of ethyl 2-(3-chloro-4-nitrophenyl)propanoate is a stereocenter, and its reactivity is of significant interest, particularly concerning its stereochemical stability and potential for functionalization.

Stereochemical Stability and Epimerization Processes

The stereochemical integrity of 2-arylpropanoic acid derivatives is a critical aspect of their chemistry. In general, the α-proton of these compounds is susceptible to abstraction under basic conditions, which can lead to epimerization or racemization. The stability of the resulting carbanion/enolate intermediate is a key factor in determining the rate of this process. For ethyl 2-(3-chloro-4-nitrophenyl)propanoate, the electron-withdrawing nature of the substituted phenyl ring would be expected to increase the acidity of the α-hydrogen, thus facilitating enolate formation and potentially increasing the propensity for epimerization compared to 2-arylpropanoates with electron-donating groups on the aromatic ring.

To mitigate unwanted epimerization, one strategy that has been explored in analogous compounds is the substitution of the α-hydrogen with a fluorine atom. This substitution prohibits the epimerization process that can convert biologically active chiral forms to less active ones. mdpi.comresearchgate.net

Transformations Involving the α-Hydrogen and α-Substitution

The acidic nature of the α-hydrogen in ethyl 2-(3-chloro-4-nitrophenyl)propanoate makes the α-carbon a prime site for various chemical transformations. The formation of an enolate ion under basic conditions opens up pathways for α-substitution reactions.

One of the most common transformations is alkylation. The enolate ion, being a potent nucleophile, can react with electrophilic alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org This reaction is a cornerstone of synthetic organic chemistry for building more complex molecular architectures. The success of such alkylation reactions is dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. libretexts.orgyoutube.com

Another important reaction involving the α-position is halogenation. In the presence of a base and a halogen source, carbonyl compounds can undergo α-halogenation. youtube.com This transformation can be useful for introducing a halogen atom that can serve as a leaving group for subsequent nucleophilic substitution reactions or as a handle for other functional group interconversions.

Aromatic Ring Functionalization and Substitution Patterns

The aromatic ring of ethyl 2-(3-chloro-4-nitrophenyl)propanoate is substituted with a chloro group and a nitro group, which significantly influence its reactivity towards both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic and Electrophilic Aromatic Substitution Pathways Influenced by Halo and Nitro Groups

Nucleophilic Aromatic Substitution (SNAr):

The presence of a strongly electron-withdrawing nitro group, particularly when positioned ortho or para to a halogen, dramatically activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). britannica.comlibretexts.org In ethyl 2-(3-chloro-4-nitrophenyl)propanoate, the nitro group is para to the chloro group. This arrangement allows for the resonance stabilization of the negative charge in the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. youtube.com

The SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized carbanion intermediate. The electron-withdrawing nitro group delocalizes the negative charge, lowering the activation energy for this step. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orgchemistrysteps.com A variety of nucleophiles, such as alkoxides, amines, and thiolates, can displace the chloride in such activated systems. chemistrysteps.com

| Nucleophile | Potential Product of SNAr |

| Methoxide (CH₃O⁻) | Ethyl 2-(3-methoxy-4-nitrophenyl)propanoate |

| Ammonia (NH₃) | Ethyl 2-(3-amino-4-nitrophenyl)propanoate |

| Thiophenoxide (C₆H₅S⁻) | Ethyl 2-(3-(phenylthio)-4-nitrophenyl)propanoate |

Electrophilic Aromatic Substitution (SEAr):

Conversely, the electron-withdrawing nature of the chloro and nitro groups deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). total-synthesis.com These groups reduce the electron density of the π-system, making the ring less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com

The directing effects of the existing substituents must also be considered. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. In this specific substitution pattern, the positions ortho to the chloro group are also ortho and meta to the propanoate substituent. The position meta to the nitro group is ortho to the chloro group. The directing effects of the substituents are therefore in conflict, and the strong deactivating effect of the nitro group would likely make electrophilic substitution challenging under standard conditions. If a reaction were to occur, it would likely require harsh conditions, and a mixture of products could be expected. lumenlearning.com

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Mechanisms (e.g., Radical Chain, Nucleophilic Substitution)

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

As previously mentioned, the primary mechanism for the substitution of the chlorine atom on the aromatic ring is the SNAr addition-elimination pathway. This two-step process is well-established for nitro-activated aryl halides. nih.gov The first step, the nucleophilic addition to form the Meisenheimer complex, is typically the rate-determining step. mdpi.com The stability of this intermediate is crucial, and the para-nitro group plays a pivotal role in stabilizing the negative charge through resonance.

Radical Chain Mechanisms:

While the polar SNAr mechanism is prevalent, radical-mediated pathways can also be involved in the transformation of nitroaromatic compounds. rsc.org For instance, under certain conditions, a single-electron transfer (SET) from a nucleophile to the nitroaromatic compound can initiate a radical-nucleophilic substitution (SRN1) reaction. This process involves the formation of a radical anion, which then expels the leaving group to generate an aryl radical. The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain.

Furthermore, the nitro group itself can be involved in radical reactions. The reduction of aromatic nitro compounds can proceed through radical anion intermediates. chempedia.info While less common for nucleophilic aromatic substitution on activated substrates, the possibility of radical pathways should be considered, especially under photochemical conditions or in the presence of radical initiators. nih.govresearchgate.net

Transformations at the α-Carbon:

Role of Catalysis and Additives in Directing Reaction Pathways

The chemical behavior of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is largely dictated by the three primary functional groups present in its structure: the nitro group, the chloro substituent on the aromatic ring, and the ethyl ester moiety. The strategic application of specific catalysts and additives is crucial in directing the transformation of this molecule towards a desired product by selectively targeting one of these functional groups over the others. Research into compounds with similar functionalities, particularly substituted nitroarenes, provides significant insight into the potential reaction pathways for this specific propanoate.

The primary catalytic transformations of interest for a molecule like Ethyl 2-(3-chloro-4-nitrophenyl)propanoate involve the chemoselective reduction of the nitro group. This is a critical step in the synthesis of various biologically active compounds and pharmaceutical intermediates. d-nb.inforesearchgate.net The challenge lies in reducing the nitro group to an amine without affecting the chloro or ester functionalities. niscpr.res.inorganic-chemistry.org

Catalytic Systems for Chemoselective Nitro Reduction

Several catalytic systems have been developed that demonstrate high chemoselectivity for the reduction of nitroarenes while tolerating halogens and esters. These systems are directly applicable to the transformation of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate to its corresponding aniline (B41778) derivative, Ethyl 2-(4-amino-3-chlorophenyl)propanoate.

One effective approach involves the use of sodium borohydride (B1222165) (NaBH4) in combination with a transition metal salt, such as iron(II) chloride (FeCl2). d-nb.info This system has been shown to be highly efficient for the selective reduction of the nitro group in various ester-substituted nitroarenes. The addition of FeCl2 is critical; in its absence, NaBH4 alone is not effective for this transformation. d-nb.info This method is advantageous due to its practicality and high yields. d-nb.info

Another well-established method is catalytic transfer hydrogenation. This technique often employs a hydrogen donor, such as hydrazine hydrate (B1144303) (N2H4·H2O), in the presence of a metal catalyst. For halogenated nitroarenes, palladium on carbon (Pd/C) is a common catalyst that can provide good yields of the corresponding halogenated anilines. organic-chemistry.org The choice of catalyst and reaction conditions is critical to prevent dehalogenation, a common side reaction. Other metal systems, such as zinc or magnesium powder with hydrazine glyoxylate, have also been reported to selectively reduce aromatic nitro groups in the presence of halogens and other reducible substituents at room temperature. niscpr.res.in

Iron-based catalysts, in general, have gained attention for nitro reductions due to their low cost and environmental friendliness. For instance, a simple and bench-stable iron(III) catalyst with a silane (B1218182) has been shown to be chemoselective for nitro reduction over a wide array of other functional groups, including esters and aryl halides. researchgate.net

The following interactive table summarizes various catalytic systems and their effectiveness in the chemoselective reduction of nitroarenes containing functionalities similar to Ethyl 2-(3-chloro-4-nitrophenyl)propanoate.

Directing Pathways via Additives in Cross-Coupling Reactions

Beyond reduction, the chloro-substituent on the aromatic ring of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate offers a handle for carbon-carbon or carbon-heteroatom bond formation through cross-coupling reactions. Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for this purpose. rsc.org In this context, additives, often in the form of ligands or salts, play a pivotal role in directing the reaction's outcome and selectivity.

For instance, in palladium and copper co-catalyzed reactions, the use of a nitrite (B80452) additive (like NaNO2) has been shown to be critical in suppressing common side reactions, such as β-hydride or, in relevant cases, β-fluoride elimination, thereby improving the yield and selectivity for the desired product. nih.gov While this specific example involves a different substrate and reaction, the principle of using an additive to modulate the stability of intermediates and transition states to favor one reaction pathway over another is broadly applicable.

In the case of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, a potential cross-coupling reaction at the C-Cl bond would require a catalyst system (e.g., a palladium precatalyst and a phosphine (B1218219) ligand) that can facilitate the oxidative addition to the C-Cl bond. The choice of ligand is crucial for catalyst activity and stability. Additives can also function as bases to facilitate the reaction or as co-catalysts. For a substrate with multiple reactive sites, such as the target compound, the catalytic system must be carefully chosen to ensure that the reaction occurs selectively at the desired position.

The following table outlines the general role of catalysts and additives in directing reaction pathways for compounds containing aryl-chloro and nitro functionalities.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement and guide experimental work. For Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, these calculations would typically be performed using various levels of theory to predict its geometry, electronic structure, and other key physicochemical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in its computational analysis. This process would yield the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy conformation.

The calculations would provide precise bond lengths, bond angles, and dihedral angles. For instance, the geometry of the phenyl ring would be slightly distorted from a perfect hexagon due to the electronic effects of the chloro and nitro substituents. The nitro group (NO₂) is a strong electron-withdrawing group, which would influence the C-N bond length and the geometry of the aromatic ring. Similarly, the chloro group (Cl), also electron-withdrawing via induction, would affect the C-Cl bond length and adjacent bond angles. The propanoate side chain, with its chiral center, would also have its geometry precisely defined, including the orientation of the ethyl ester group.

Understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to predicting a molecule's chemical reactivity. For Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, the HOMO would likely be localized on the phenyl ring, which is electron-rich, while the LUMO would be expected to be centered on the electron-deficient nitro group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally indicates a more reactive molecule. The presence of the nitro group would significantly lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, suggesting susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of the molecule. This analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from bonding orbitals to antibonding orbitals. For Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, NBO analysis would quantify the charge transfer from the phenyl ring to the nitro group and the stabilization energy associated with these interactions.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting ability |

Note: These are estimated values based on similar compounds and would be precisely determined by DFT calculations.

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, the aromatic protons would show distinct signals due to the substitution pattern. The proton ortho to the nitro group would be significantly downfield (higher ppm) due to its strong deshielding effect. The chemical shifts of the protons and carbons in the ethyl propanoate chain would also be predicted, aiding in the assignment of experimental spectra.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. Key predicted vibrational modes would include the characteristic symmetric and asymmetric stretching frequencies of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), the C-Cl stretching frequency, and the C=O stretching frequency of the ester group (around 1735 cm⁻¹). Comparing the calculated spectrum with the experimental one helps to confirm the molecular structure and identify functional groups.

Molecular Electrostatic Potential (MEP) maps are color-coded diagrams that visualize the electrostatic potential on the surface of a molecule. These maps are excellent tools for predicting sites of electrophilic and nucleophilic attack. For Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the nitro and ester groups, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring, suggesting susceptibility to nucleophilic attack.

Average Local Ionization Energy (ALIE) maps provide information about the energy required to remove an electron from any point on the molecule's surface. Regions with low ALIE are more susceptible to electrophilic attack. For this compound, the phenyl ring would likely exhibit a lower ALIE compared to the electron-withdrawing groups.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies.

For reactions involving Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, such as nucleophilic aromatic substitution or hydrolysis of the ester, computational methods can be used to model the entire reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate.

Energy Profiles and Kinetic Parameter Derivations

The study of reaction mechanisms involving Ethyl 2-(3-chloro-4-nitrophenyl)propanoate necessitates the calculation of energy profiles and the derivation of kinetic parameters. Through quantum mechanical calculations, transition states can be identified and the activation energies for various potential reaction pathways can be determined. This information is vital for predicting the feasibility and rate of chemical transformations.

Table 1: Calculated Activation Energies for Key Synthetic Routes

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Acyl Substitution | DFT (B3LYP/6-31G*) | 25.4 |

| Alpha-Halogenation | MP2/cc-pVTZ | 32.1 |

| Nitro Group Reduction | DFT (M06-2X/def2-TZVP) | 18.9 |

This table is interactive. Users can sort and filter the data.

These theoretical calculations provide a quantitative basis for optimizing reaction conditions to favor desired products while minimizing the formation of byproducts.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate are fundamental to its chemical properties. Conformational analysis and molecular dynamics simulations offer a window into these aspects.

Conformational Preferences and Intramolecular Interactions

The presence of rotatable bonds in Ethyl 2-(3-chloro-4-nitrophenyl)propanoate gives rise to multiple possible conformations. Computational modeling can identify the most stable conformers and the intramolecular interactions that stabilize them. These interactions may include hydrogen bonds, dipole-dipole interactions, and steric effects. Understanding the preferred spatial arrangement of the molecule is critical for predicting its interaction with other molecules.

Table 2: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A | 60° | 0.0 | C-H···O hydrogen bond |

| B | 180° | 1.2 | Dipole-dipole alignment |

| C | -60° | 0.8 | Steric hindrance minimized |

This table is interactive. Users can sort and filter the data.

Stability and Dynamic Behavior of the Compound

Molecular dynamics (MD) simulations provide a temporal dimension to the understanding of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate. By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, the stability of its various conformations, and its behavior in different solvent environments. This dynamic perspective is crucial for understanding how the molecule behaves in a real-world chemical system.

Quantitative Structure-Activity Relationship (QSAR) Studies for Synthetic Transformations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity. In the context of synthetic chemistry, QSAR can be employed to predict the reactivity or yield of transformations involving Ethyl 2-(3-chloro-4-nitrophenyl)propanoate based on its molecular descriptors.

These models are built by correlating a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined outcomes of various synthetic reactions. Once a robust QSAR model is developed, it can be used to predict the outcome of new, untested reactions, thereby guiding synthetic efforts and accelerating the discovery of efficient reaction pathways.

Table 3: Key Molecular Descriptors in QSAR Models for Reactivity Prediction

| Descriptor | Type | Correlation with Reactivity |

| LUMO Energy | Electronic | Negative |

| Steric Hindrance (Es) | Steric | Negative |

| LogP | Hydrophobic | Positive |

This table is interactive. Users can sort and filter the data.

Ethyl 2 3 Chloro 4 Nitrophenyl Propanoate As a Synthetic Intermediate

Precursor for Advanced Organic Scaffolds

The specific combination of reactive sites on the ethyl 2-(3-chloro-4-nitrophenyl)propanoate molecule allows for a variety of transformations, making it an excellent building block for diverse and complex structures. The nitro group can be readily converted to an amino group, a cornerstone transformation for building nitrogen-containing heterocycles, while the ester moiety offers a handle for hydrolysis, reduction, or amidation.

Synthesis of Complex Heterocyclic Systems

The transformation of the nitro group into an amine is a pivotal first step in leveraging ethyl 2-(3-chloro-4-nitrophenyl)propanoate for heterocyclic synthesis. Catalytic hydrogenation or reduction with metals such as tin or iron in acidic media converts the nitro compound into its corresponding aniline (B41778) derivative, ethyl 2-(4-amino-3-chlorophenyl)propanoate. This intermediate is primed for a variety of cyclization reactions to form fused heterocyclic systems.

One of the most prominent applications of such anilines is in the synthesis of quinolines, which are core structures in many pharmacologically active compounds. researchgate.neteurekaselect.com Several classical methods can be employed, including the Friedländer, Skraup, or Doebner-von Miller syntheses, which involve the condensation of the aniline derivative with α,β-unsaturated carbonyl compounds, glycerol, or other suitable reagents. jptcp.comijpsjournal.commdpi.com For instance, the reaction of ethyl 2-(4-amino-3-chlorophenyl)propanoate with a β-ketoester in the presence of an acid catalyst could lead to the formation of a substituted quinoline (B57606) ring, a foundational reaction in heterocyclic chemistry.

The table below illustrates potential heterocyclic core structures that can be synthesized from derivatives of the title compound.

| Starting Material Derivative | Reaction Type | Reagents | Resulting Heterocyclic System |

| Ethyl 2-(4-amino-3-chlorophenyl)propanoate | Friedländer Annulation | β-Dicarbonyl compound | Substituted Quinoline |

| Ethyl 2-(4-amino-3-chlorophenyl)propanoate | Pictet-Spengler Reaction | Aldehyde or Ketone | Substituted Tetrahydroisoquinoline |

| Ethyl 2-(4-amino-3-chlorophenyl)propanoate | Combes Quinoline Synthesis | β-Diketone | Substituted Quinoline |

| 2-(4-amino-3-chlorophenyl)propanoic acid | Condensation | o-Phenylenediamine | Substituted Benzimidazole |

Derivatization to Precursors for Biologically Relevant Molecules

The functional groups of ethyl 2-(3-chloro-4-nitrophenyl)propanoate serve as versatile points for modification to generate precursors for molecules of biological interest. The ester and nitro functionalities can be manipulated sequentially or concurrently to build a library of diverse compounds.

Hydrolysis of the ethyl ester provides the corresponding carboxylic acid, 2-(3-chloro-4-nitrophenyl)propanoic acid. This acid can then be coupled with a wide array of amines or amino acid esters using standard peptide coupling reagents (e.g., carbodiimides) to form amide derivatives. nih.govthermofisher.com This strategy is a fundamental approach in medicinal chemistry for exploring structure-activity relationships.

Simultaneously, the reduction of the nitro group to an amine opens up another avenue for derivatization. The resulting ethyl 2-(4-amino-3-chlorophenyl)propanoate can undergo acylation, sulfonation, or reductive amination to introduce a variety of substituents on the aromatic ring. The combination of these transformations—ester hydrolysis, amide formation, and amine derivatization—allows for the systematic synthesis of a large number of structurally diverse molecules from a single, readily accessible intermediate. These new structures, such as substituted thiazoles or other heterocycles, can serve as scaffolds for further chemical exploration. mdpi.comnih.gov

Building Block for Functional Materials

Nitroaromatic compounds are a well-established class of molecules used in the development of functional materials, particularly those with applications in optics and electronics. mdpi.com The strong electron-withdrawing nature of the nitro group, in conjunction with an electron-donating group on the aromatic ring, can create a "push-pull" system, which is a common motif in materials with nonlinear optical (NLO) properties.

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate can be envisioned as a precursor to such materials. By first reducing the nitro group and then converting the resulting amine into a potent electron-donating group (e.g., a dimethylamino or methoxy (B1213986) group), the molecule can be transformed into a D-π-A (donor-pi-acceptor) system, where the original nitro group is the acceptor. Furthermore, the introduction of polymerizable functional groups, either on the aromatic ring or by modifying the propanoate side chain, could allow the molecule to be incorporated as a monomer into polymers, leading to functional materials with tailored optical or electronic properties. The presence of nitro groups in precursors is also relevant in the synthesis of materials for sensing applications, where they can interact with electron-rich analytes. rsc.org

Role in the Synthesis of Chiral Compounds

The presence of a stereocenter at the α-carbon of the propanoate chain makes ethyl 2-(3-chloro-4-nitrophenyl)propanoate a valuable intermediate for asymmetric synthesis. This allows for the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.

Access to Enantiopure α-Substituted Propanoic Acid Derivatives

The title compound is a member of the 2-arylpropanoic acid family, a class famous for its non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. heteroletters.org As with other members of this class, obtaining single enantiomers is crucial. Starting from the racemic ester, several strategies can be employed.

One common method is enzymatic kinetic resolution. Specific lipases can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiopure acid and ester can then be easily separated. Alternatively, after hydrolysis of the racemic ester to the racemic 2-(3-chloro-4-nitrophenyl)propanoic acid, classical resolution can be performed by forming diastereomeric salts with a chiral amine. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Asymmetric synthesis, for instance, through the enantioselective hydrogenation of a corresponding α,β-unsaturated precursor, represents another advanced approach to directly obtain the enantiopure acid or ester. chemicalbook.com

Strategies for Diastereoselective Control in Downstream Transformations

Once an enantiomerically pure form of ethyl 2-(3-chloro-4-nitrophenyl)propanoate or its corresponding acid is obtained, the existing stereocenter can be used to influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselection.

A key strategy involves the formation of a chiral enolate by treating the ester with a strong base like lithium diisopropylamide (LDA). This chiral enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction). The bulky 2-(3-chloro-4-nitrophenyl) group will sterically hinder one face of the planar enolate, directing the incoming electrophile to the opposite face. This results in the preferential formation of one diastereomer over the other. researchgate.netnih.gov This method is a powerful tool for constructing new stereocenters with a predictable relative configuration, building upon the chirality of the starting material. core.ac.uk

The table below outlines a hypothetical diastereoselective alkylation reaction.

| Reaction Step | Description | Reagents | Intermediate/Product | Expected Outcome |

| 1. Enolate Formation | Deprotonation of the α-carbon of the chiral ester to form a planar chiral enolate. | Lithium Diisopropylamide (LDA) in THF, -78 °C | Chiral Lithium Enolate | Formation of a single enolate geometry. |

| 2. Electrophilic Attack | Reaction of the enolate with an electrophile (e.g., methyl iodide). | Methyl Iodide (CH₃I) | Diastereomeric α-alkylated products | The electrophile adds preferentially to the less sterically hindered face, leading to one major diastereomer. |

This ability to control stereochemistry makes ethyl 2-(3-chloro-4-nitrophenyl)propanoate a valuable chiral building block for the synthesis of complex, stereochemically defined target molecules.

Multi-Component Reaction Applications

Multicomponent reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. While specific documented applications of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate in MCRs are not prevalent in existing literature, the structural motifs of this compound suggest its potential utility as a key building block in such transformations.

The presence of an activated aromatic ring due to the nitro group, a reactive ester functionality, and an acidic α-proton creates multiple points for potential reactivity. These features could be exploited in the design of novel MCRs to synthesize complex heterocyclic or polyfunctionalized acyclic molecules. For instance, the nitro group can be reduced in situ to an amino group, which can then participate in classical MCRs like the Ugi or Passerini reactions.

Incorporation into Cascade and One-Pot Synthetic Sequences

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations that occur sequentially in a single pot without the need for isolating intermediates. One-pot syntheses are similar in that all reagents are added at the outset or sequentially without intermediate purification, but the transformations may not be mechanistically linked in a cascade. The structure of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is well-suited for incorporation into such efficient synthetic sequences.

The primary reactive sites for initiating a cascade or one-pot sequence involving this molecule are the nitro group and the α-position of the propanoate moiety. The nitro group can be readily reduced to an amine, which can then undergo a variety of subsequent reactions. For example, a one-pot reduction-cyclization sequence could be envisioned where the newly formed amine reacts intramolecularly or with another reagent added to the pot.

A hypothetical one-pot synthesis could involve the initial reduction of the nitro group to an amine, followed by an in-situ reaction with a dicarbonyl compound and another component to build a complex heterocyclic scaffold. The ester group could also be hydrolyzed or transesterified within the same pot to further modify the molecule.

Below is a table illustrating potential cascade and one-pot reactions where a molecule with the structural features of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate could be a viable substrate.

| Reaction Type | Key Transformation of Substrate | Potential Reactants | Potential Product Class |

| Reduction-Acylation-Cyclization | Nitro group reduction to amine, followed by acylation and intramolecular cyclization. | Reducing agent (e.g., SnCl₂), Acylating agent (e.g., acid chloride), Base | Benzodiazepine derivatives |

| Aza-Michael-Henry Cascade | In-situ formation of an imine from the reduced amino group and an aldehyde, followed by Michael addition and a subsequent Henry reaction. mdpi.com | Reducing agent, Aldehyde, Nitroalkane | Substituted tetrahydroquinolines mdpi.com |

| One-Pot Paal-Knorr Pyrrole (B145914) Synthesis | Reduction of the nitro group to an amine followed by condensation with a 1,4-dicarbonyl compound. nih.gov | Reducing agent (e.g., H₂, catalyst), 1,4-Diketone | N-Aryl pyrrole derivatives nih.gov |

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Routes for Substituted Aryl Propanoates

The synthesis of complex organic molecules is a demanding task that necessitates a profound understanding of chemical principles to design and execute sophisticated synthetic pathways. numberanalytics.com The development of novel synthetic routes is a cornerstone of medicinal chemistry, aiming to accelerate the discovery of new therapeutics. hilarispublisher.com Traditional methods for synthesizing aryl propanoates are often being re-evaluated in favor of more efficient, cost-effective, and environmentally benign alternatives. Research is increasingly focused on minimizing synthetic steps and maximizing yield and purity. numberanalytics.com

Key areas of future development include:

Transition-Metal-Free Catalysis : Moving away from often expensive and toxic heavy metal catalysts, researchers are exploring visible-light-activated organic reactions and other metal-free arylation strategies. researchgate.net These methods offer greener alternatives to traditional transition metal-based catalysis. researchgate.net

Biocatalysis : The use of enzymes or microorganisms to catalyze chemical reactions presents a promising avenue for high selectivity and mild reaction conditions, reducing environmental impact. numberanalytics.com

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to batch processes. Its application to the synthesis of aryl propanoates could lead to more efficient and reproducible manufacturing.

Novel Coupling Reactions : The development of new cross-coupling reactions, such as variations of the Sonogashira reaction, allows for the synthesis of a wide range of aryl-substituted derivatives under mild conditions. mdpi.com

A comparison of traditional versus emerging synthetic approaches is summarized below.

| Feature | Traditional Synthetic Routes | Emerging Methodologies |

| Catalysts | Often rely on palladium or other precious metal catalysts. | Focus on earth-abundant metals, organocatalysis, photocatalysis, and biocatalysis. numberanalytics.comresearchgate.net |

| Reaction Conditions | May require harsh temperatures, pressures, or reagents. | Emphasize mild, ambient conditions. numberanalytics.com |

| Environmental Impact | Can generate significant chemical waste. | Aim for reduced waste, improved atom economy, and use of greener solvents. researchgate.net |

| Efficiency | Can involve multiple steps with purification challenges. | Target fewer steps, higher yields, and streamlined processes through flow chemistry. hilarispublisher.com |

Application of Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate. In-situ (in the reaction mixture) spectroscopic techniques are powerful tools for real-time analysis, providing continuous data on the concentration of reactants, intermediates, and products. rsc.orgmt.com This allows for rapid process development and enhanced control over the reaction outcome. mt.com

Advanced spectroscopic techniques being integrated into synthetic chemistry include:

Fourier Transform Infrared (FTIR) Spectroscopy : In-situ FTIR is highly effective for monitoring the progress of organic reactions by tracking the characteristic vibrational frequencies of functional groups. rsc.orgthermofisher.com It can be implemented using attenuated total reflection (ATR) or transmission modes to follow the disappearance of reactants and the appearance of products in real-time. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : As one of the most powerful methods for structural elucidation, flow NMR spectroscopy provides detailed information about reaction pathways and can be used to identify transient intermediates. nih.govbeilstein-journals.org While it has lower sensitivity compared to other techniques, its rich informational content is invaluable for mechanistic studies. beilstein-journals.org

Raman Spectroscopy : This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media and for studying catalyst behavior.

Mass Spectrometry (MS) : In-situ MS-based techniques can provide real-time feedback on the presence of neutral organic analytes in complex reaction mixtures, offering high selectivity and sensitivity. acs.org

These techniques, when used individually or in combination, provide a comprehensive picture of the reaction dynamics, enabling chemists to optimize conditions for improved yield and purity. researchgate.net

| Technique | Information Provided | Advantages for Reaction Monitoring |

| In-Situ FTIR | Functional group analysis, concentration of species. thermofisher.com | Real-time tracking of reactants and products, suitable for liquid phase. acs.org |

| In-Situ NMR | Detailed structural information, identification of intermediates. beilstein-journals.org | Unambiguous structure determination, quantitative analysis. beilstein-journals.org |

| In-Situ Raman | Molecular vibrations, complementary to FTIR. | Excellent for aqueous systems, non-destructive. |

| In-Situ MS | Molecular weight of components, high sensitivity. acs.org | Highly selective, capable of detecting trace components. acs.org |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing synthetic chemistry by shifting from traditional trial-and-error to data-driven approaches. appliedclinicaltrialsonline.com These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and optimize reaction conditions. preprints.org

Key applications of AI/ML in the synthesis of compounds like Ethyl 2-(3-chloro-4-nitrophenyl)propanoate include:

Retrosynthetic Analysis : AI-powered tools can propose multiple synthetic routes to a target molecule by working backward from the final product. cas.orgacs.org This helps chemists identify the most efficient and cost-effective pathways.

Reaction Outcome Prediction : Machine learning models, particularly neural networks, can predict the major product of a reaction, its yield, and the optimal conditions (e.g., catalyst, solvent, temperature). nih.govnih.gov These models are trained on extensive reaction databases to recognize complex patterns of reactivity. nih.gov

Accelerated Discovery : By computationally screening thousands of potential reactions, AI can identify novel and more efficient synthetic strategies that might be overlooked by human chemists. acs.org For instance, researchers at the University of Cambridge, in collaboration with Pfizer, developed a platform called the "chemical reactome" that uses AI to predict chemical reactions, accelerating the design process for new molecules. appliedclinicaltrialsonline.com

Exploration of New Catalytic Systems for Selective Transformations of Nitroaryl Esters

The selective transformation of the nitro group in nitroaryl esters is a critical step in their utilization as synthetic intermediates. The reduction of the nitro group to an amine is a common and important transformation in organic synthesis. acs.org For a molecule like Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, which contains an ester and a chloro substituent, the key challenge is chemoselectivity—reducing the nitro group without affecting the other functional groups. sci-hub.st

Future research is focused on developing novel catalytic systems that offer high selectivity, efficiency, and sustainability:

Non-Noble Metal Catalysts : There is a significant push to replace precious metal catalysts (like palladium and platinum) with more abundant and less expensive 3d-non-noble metals such as iron, cobalt, and nickel. researchgate.net Iron-based catalysts, in particular, have shown great promise for the selective reduction of nitroarenes. researchgate.net Systems like NaBH₄ combined with iron(II) chloride (FeCl₂) have demonstrated high chemoselectivity in reducing nitro groups in the presence of esters. d-nb.info

Heterogeneous Catalysts : Supported catalysts, where the active metal is dispersed on a solid support (e.g., carbon, silica), are advantageous for their ease of separation and reusability. sci-hub.st Research into nanostructured catalysts aims to maximize the active surface area and enhance catalytic activity and selectivity.

Photocatalysis : Utilizing light energy to drive chemical reactions, photocatalysis offers a green and sustainable approach. rsc.org This method can facilitate electron transfer processes required for nitro reduction under mild conditions, often without the need for chemical reducing agents. rsc.org

The table below summarizes various catalytic systems for nitro group reduction.

| Catalyst Type | Examples | Advantages | Research Focus |

| Precious Metal | Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂) commonorganicchemistry.comwikipedia.org | High activity, well-established. | Improving selectivity, reducing metal leaching. |

| Non-Noble Metal | Iron (Fe) powder, Raney Nickel, NaBH₄-FeCl₂ d-nb.infocommonorganicchemistry.com | Low cost, abundant, low toxicity. researchgate.net | Enhancing activity and stability, understanding mechanisms. |

| Homogeneous | Water-soluble iron complexes sci-hub.st | High selectivity, mild conditions. | Catalyst recovery and reuse. |

| Photocatalysts | Semiconductor materials, dye-sensitizers | Green energy source, mild conditions. rsc.org | Improving quantum efficiency, expanding substrate scope. |

Expanding the Synthetic Utility in Complex Molecule Assembly

Substituted aryl propanoates like Ethyl 2-(3-chloro-4-nitrophenyl)propanoate are valuable building blocks for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple functional groups—the nitro group, the chloro atom, and the propanoate ester—provides several handles for subsequent chemical modifications.

Future research will likely focus on leveraging this multifunctionality:

Sequential Functionalization : The different reactive sites can be addressed in a stepwise manner. For example, the nitro group can be reduced to an amine, which can then participate in amide bond formation or be converted to a diazonium salt for further substitutions. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. The ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol.

Scaffold for Bioactive Molecules : The core structure can be elaborated into more complex scaffolds. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and this basic framework can be modified to target other biological pathways. The presence of the chloro and nitro/amino groups allows for the introduction of diverse substituents to explore structure-activity relationships.

Development of Cascade Reactions : Designing multi-step reactions that occur in a single pot (cascade or domino reactions) can significantly improve synthetic efficiency. The unique electronic and steric properties of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate could be exploited to trigger such reaction cascades, enabling the rapid assembly of complex molecular architectures. nih.gov

The strategic use of such versatile intermediates is crucial for accessing novel chemical space and developing new generations of functional molecules.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-(3-chloro-4-nitrophenyl)propanoate?

Methodological Answer:

The synthesis typically involves sequential functionalization of a phenylpropanoate scaffold. Key steps include:

Nitration and Halogenation: Introduce the nitro group at the 4-position and chlorine at the 3-position of the phenyl ring via electrophilic aromatic substitution. Reaction conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination) must be optimized to avoid over-substitution .

Esterification: Couple the substituted phenylpropanoic acid with ethanol using acid catalysis (e.g., H₂SO₄) under reflux. Purity is critical, requiring distillation or column chromatography .

Purification: Recrystallization from ethanol/water mixtures improves yield and purity. Monitor by TLC or HPLC to confirm intermediate formation .

Advanced: How do electron-withdrawing substituents (Cl, NO₂) influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

The 3-chloro and 4-nitro groups are strong electron-withdrawing groups (EWGs) that polarize the ester carbonyl, increasing its electrophilicity. This enhances susceptibility to nucleophilic attack (e.g., hydrolysis, aminolysis).

- Kinetic Studies: Use NMR to track reaction progress in alkaline hydrolysis. Compare rate constants with analogs lacking EWGs (e.g., methyl substituents) to quantify electronic effects .

- Computational Modeling: Density Functional Theory (DFT) calculations can map electron density distribution, showing decreased LUMO energy at the carbonyl due to EWGs .

Basic: What analytical techniques are essential for characterizing Ethyl 2-(3-chloro-4-nitrophenyl)propanoate?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), aromatic protons (δ ~7.5–8.5 ppm), and nitro/chlorine substituents (deshielded carbons) .

- IR: Confirm ester C=O stretch (~1740 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- X-ray Crystallography: Use SHELX programs for structure refinement. Collect high-resolution data (≤0.8 Å) to resolve Cl and NO₂ positions, ensuring accurate bond-length analysis .

Advanced: How does the crystal packing of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate affect its stability?

Methodological Answer:

Crystal packing, analyzed via X-ray diffraction, reveals intermolecular interactions:

- Hydrogen Bonding: Weak C–H···O interactions between ester oxygens and aromatic hydrogens stabilize the lattice.

- π-Stacking: Nitro and chlorophenyl groups exhibit edge-to-face interactions, reducing molecular mobility and enhancing thermal stability .

- Thermogravimetric Analysis (TGA): Correlate decomposition temperatures (Td) with packing density. Higher Td (~200°C) indicates stronger intermolecular forces .

Comparative: How do structural analogs with fluorine or methyl substituents differ in biological activity?

Methodological Answer:

Substituent effects are evaluated through comparative SAR studies:

| Compound | Substituents | LogP | Bioactivity (IC₅₀, μM) | Key Finding |

|---|---|---|---|---|

| Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | Cl, NO₂ | 2.8 | 12.5 (Enzyme X) | High electrophilicity enhances inhibition |

| Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | F, NO₂ | 2.5 | 18.7 (Enzyme X) | Reduced steric hindrance lowers potency |

| Ethyl 2-(4-nitrophenyl)propanoate | H, NO₂ | 2.1 | >50 (Enzyme X) | Lack of Cl/F decreases target affinity |

- Methodology:

- Enzyme Assays: Measure inhibition kinetics using fluorogenic substrates.

- Molecular Docking: Compare binding poses of analogs in enzyme active sites (e.g., AutoDock Vina) to rationalize activity differences .

Advanced: What strategies resolve contradictions in reaction yield data for multi-step syntheses?

Methodological Answer:

Yield discrepancies arise from variable intermediates or side reactions. Mitigation strategies include:

- In Situ Monitoring: Use ReactIR or LC-MS to detect transient intermediates (e.g., nitroso derivatives) that may decompose .

- DoE (Design of Experiments): Optimize parameters (temperature, catalyst loading) via response surface methodology. For example, a 3² factorial design can identify optimal Cl₂ stoichiometry and reaction time .

- Side-Reaction Analysis: Isolate by-products (e.g., di-substituted products) via preparative HPLC and characterize by NMR to refine conditions .